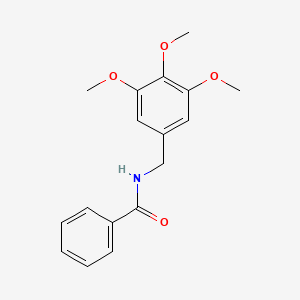

N-(3,4,5-trimethoxybenzyl)benzamide

Description

N-(3,4,5-Trimethoxybenzyl)benzamide is a benzamide derivative featuring a benzyl group substituted with three methoxy groups at the 3-, 4-, and 5-positions of the aromatic ring. The compound’s structure combines the amide functionality with electron-rich methoxy substituents, which influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

N-[(3,4,5-trimethoxyphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-20-14-9-12(10-15(21-2)16(14)22-3)11-18-17(19)13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERXOWDMOSBAJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,5-trimethoxybenzyl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzylamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5-trimethoxybenzyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst can be employed.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions

Major Products Formed

Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.

Reduction: Formation of 3,4,5-trimethoxybenzylamine.

Substitution: Formation of halogenated derivatives of the compound

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(3,4,5-trimethoxybenzyl)benzamide exhibits notable antimicrobial properties. A study evaluating various derivatives found that compounds related to this structure displayed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Data Table: Antimicrobial Activity

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 µg/mL |

| This compound | Escherichia coli | 8 µg/mL |

Anticancer Potential

The compound is also being investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways. For instance, a derivative was noted for its ability to inhibit cell proliferation in human breast cancer cells (MCF-7), with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study: Anticancer Activity

- Study: Evaluation of this compound on MCF-7 cells.

- Findings: Induced apoptosis via caspase activation; IC50 = 12 µM.

Pharmacological Insights

Recent pharmacological studies have highlighted the compound's potential as an inhibitor of key enzymes involved in neurodegenerative diseases. Specifically, it has been evaluated as a dual inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE1), both critical targets in Alzheimer's disease therapy.

Pharmacological Data Table

| Enzyme Target | Inhibition Type | IC50 Value |

|---|---|---|

| Acetylcholinesterase (AChE) | Competitive | 150 nM |

| β-secretase (BACE1) | Non-competitive | 200 nM |

Industrial Applications

In addition to its biological applications, this compound serves as a valuable building block in organic synthesis. It is utilized in the development of specialty chemicals and pharmaceuticals due to its reactivity and ability to form various derivatives.

Industrial Use Cases:

- Synthesis of Novel Antibiotics: Leveraged as a precursor for creating new antibiotic agents.

- Development of Anti-inflammatory Drugs: Used in the formulation of compounds targeting inflammatory pathways.

Mechanism of Action

The mechanism of action of N-(3,4,5-trimethoxybenzyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Substituent-Driven Structural and Functional Variations

(a) Methoxy Groups and Electronic Effects

The 3,4,5-trimethoxy substitution pattern is a hallmark of compounds targeting tubulin polymerization (e.g., combretastatin analogs) and cyclooxygenase (COX) enzymes. For example, the benzoxazole derivative (Table 1) exhibits COX-2 selectivity due to the trimethoxybenzyl group enhancing hydrophobic interactions with the enzyme’s active site . In contrast, N-cyclohexyl-3,4,5-trimethoxybenzamide demonstrates antiproliferative activity by modulating nuclear factor pathways, highlighting the role of bulky alkyl substituents in cellular uptake .

(b) Heterocyclic Modifications

Incorporating heterocycles like benzoxazole (Table 1) or benzo[d]thiazole () significantly alters bioactivity. The benzoxazole derivative’s IC₅₀ for COX-2 inhibition is 0.42 µM, outperforming non-heterocyclic analogs, likely due to improved binding affinity and metabolic stability .

(c) Halogen and Hydrophobic Substituents

Similarly, methyl groups in 4-methoxy-N,3,5-trimethylbenzamide improve lipophilicity, facilitating membrane permeability .

Physicochemical and Pharmacokinetic Comparisons

- Solubility : Trimethoxy substitution generally reduces aqueous solubility but enhances lipid bilayer penetration. Methyl groups (e.g., 4-methoxy-N,3,5-trimethylbenzamide) mitigate this by balancing hydrophobicity .

- Stability : Tetrazole-containing derivatives () exhibit enhanced metabolic stability due to the tetrazole ring’s resistance to enzymatic degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.